molecular formula C9H6N2O4 B5048354 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 306279-92-5

5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5048354
M. Wt: 206.15 g/mol
InChI Key: RFPLSTJCVBSEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Furanopyrimidine, is a heterocyclic compound with a pyrimidine ring and a furan ring. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.

Mechanism Of Action

The mechanism of action of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been shown to scavenge free radicals and prevent oxidative damage to cells.

Biochemical And Physiological Effects

5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been shown to have antioxidant properties and protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, antioxidant, antitumor, and antimicrobial properties, making it a versatile compound for studying various biological processes. Additionally, 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine is relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of using 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine in lab experiments is its potential toxicity. While 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been shown to be relatively safe in vitro and in vivo, it is important to use caution when handling and using the compound. Additionally, 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are many potential future directions for the study of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine. One area of interest is the development of new drugs based on the structure of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine. Researchers could use 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine as a lead compound to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, researchers could study the mechanisms of action of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine in more detail, to better understand its biological effects and potential therapeutic uses. Finally, researchers could explore the potential use of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine involves the reaction of 3-furylaldehyde and barbituric acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrionedine has been used as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders.

properties

IUPAC Name

5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-6(3-5-1-2-15-4-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPLSTJCVBSEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367413
Record name ST50186413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)-

CAS RN

306279-92-5
Record name ST50186413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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